

VU0285683 chemical properties and structure

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An In-depth Technical Guide to VU0285683: Chemical Properties and Structure

This guide provides a detailed overview of the chemical properties, structure, and known biological activity of **VU0285683**, a compound of interest for researchers and professionals in drug development.

Chemical and Physical Properties

VU0285683 is a small molecule with a complex aromatic structure. Its key physicochemical properties are summarized in the table below, providing a quantitative overview for easy reference.[1]



Property	Value	Source
IUPAC Name	3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile	PubChem[1]
Molecular Formula	C14H7FN4O	PubChem[1]
Molecular Weight	266.23 g/mol	PubChem[1]
Exact Mass	266.06038902 Da	PubChem[1]
InChI	InChI=1S/C14H7FN4O/c15- 11-6-9(8-16)5-10(7-11)14-18- 13(19-20-14)12-3-1-2-4-17- 12/h1-7H	PubChem[1]
InChIKey	GELAFISMURFRCA- UHFFFAOYSA-N	PubChem[1]
SMILES	C1=CC=NC(=C1)C2=NOC(=N 2)C3=CC(=CC(=C3)C#N)F	PubChem[1]
XLogP3	1.9	PubChem[1]
CAS Number	327056-22-4	DC Chemicals[2]
ChEMBL ID	CHEMBL2164544	PubChem[1]

Chemical Structure

The two-dimensional structure of **VU0285683** is depicted below. The molecule consists of a central 1,2,4-oxadiazole ring linking a pyridine ring and a fluorobenzonitrile moiety.

2D structure of VU0285683.

Biological Activity

VU0285683 is recognized for its activity as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[2] It functions as a full antagonist, effectively blocking the glutamate response at this receptor with an IC50 of 24.4 nM.[2] Notably, **VU0285683**

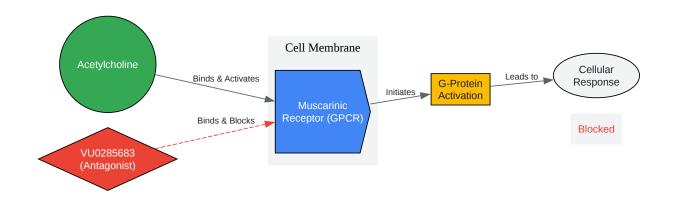


demonstrates selectivity for mGlu5 over other metabotropic glutamate receptors such as mGlu1, mGlu3, and mGlu4.[2]

Additionally, **VU0285683** is classified as a muscarinic acetylcholine receptor (mAChR) antagonist.[3][4][5][6][7] Muscarinic antagonists are a class of anticholinergic drugs that block the activity of muscarinic acetylcholine receptors.[3] These receptors are integral to the parasympathetic nervous system, which regulates "rest-and-digest" functions.[3][5] By inhibiting these receptors, muscarinic antagonists can counter parasympathetic responses.[3]

Signaling Pathway

The diagram below illustrates the general mechanism of action for a muscarinic antagonist like **VU0285683**. In a typical signaling event, the neurotransmitter acetylcholine binds to and activates the muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade. A muscarinic antagonist, such as **VU0285683**, competitively binds to the receptor, preventing acetylcholine from binding and thereby inhibiting the signaling pathway.



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Generalized muscarinic antagonist signaling pathway.

Experimental Protocols



Detailed experimental protocols for the synthesis, purification, and analytical characterization of **VU0285683** are not available in the provided search results. Such information would typically be found in primary research articles or patents, which were not identified in the initial search. For researchers requiring this information, a thorough search of chemical and patent databases would be necessary.

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